PI4KIIIbeta-IN-10 PI4KIIIbeta-IN-10 PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. PI4KIIIbeta-IN-10 shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and <20% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. PI4KIIIbeta-IN-10 is also the most effective antiviral compound in a cellular model of hepatitis C virus replication, with the best balance of antiviral potency and low cellular toxicity[1].
Brand Name: Vulcanchem
CAS No.: 1881233-39-1
VCID: VC0003662
InChI: InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
SMILES: CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.58

PI4KIIIbeta-IN-10

CAS No.: 1881233-39-1

Inhibitors

VCID: VC0003662

Molecular Formula: C22H25N3O5S2

Molecular Weight: 475.58

PI4KIIIbeta-IN-10 - 1881233-39-1

CAS No. 1881233-39-1
Product Name PI4KIIIbeta-IN-10
Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
IUPAC Name N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Standard InChI InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)
SMILES CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O
Description PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. PI4KIIIbeta-IN-10 shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and <20% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. PI4KIIIbeta-IN-10 is also the most effective antiviral compound in a cellular model of hepatitis C virus replication, with the best balance of antiviral potency and low cellular toxicity[1].
Reference [1]. Rutaganira FU, et al. Design and Structural Characterization of Potent and Selective Inhibitors of Phosphatidylinositol 4 Kinase IIIβ. J Med Chem. 2016 Mar 10;59(5):1830-9.
PubChem Compound 71549093
Last Modified Nov 11 2021
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